4'-Hydroxy-6-methylflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

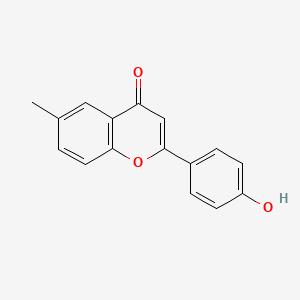

4’-Hydroxy-6-methylflavone is a flavonoid compound with the molecular formula C16H12O3. It is characterized by the presence of a hydroxy group at the 4’ position and a methyl group at the 6 position on the flavone backbone. Flavonoids, including 4’-Hydroxy-6-methylflavone, are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-6-methylflavone can be synthesized through several methods. One common approach involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization . This method is advantageous due to its efficiency and eco-friendliness.

Industrial Production Methods: Industrial production of 4’-Hydroxy-6-methylflavone typically involves large-scale synthesis using similar methods as described above. The use of environmentally friendly reagents and conditions is emphasized to ensure sustainability and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Flavanones.

Substitution: Alkylated or acylated flavones.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Cytotoxic Activity: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

4’-Hydroxy-6-methylflavone can be compared with other similar flavonoid compounds, such as:

4’,5,7-Trihydroxy-6-methylflavone: Similar structure but with additional hydroxy groups, leading to different biological activities.

5-Hydroxy-4’,7-dimethoxy-6,8-dimethylflavone (Eucalyptin): Contains methoxy and additional methyl groups, which alter its chemical properties and biological activities.

Uniqueness: 4’-Hydroxy-6-methylflavone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other flavonoids.

Biological Activity

4'-Hydroxy-6-methylflavone is a flavonoid compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group at the 4' position and a methyl group at the 6 position of the flavone backbone. This unique substitution pattern contributes to its distinct chemical reactivity and biological activities, making it a subject of interest in pharmacological research .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions .

- Cytotoxicity and Antitumor Activity : Research indicates that this compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. This activity is particularly relevant for developing cancer therapeutics .

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : It interacts with reactive oxygen species (ROS), neutralizing them and thus mitigating oxidative stress.

- Inhibition of Inflammatory Pathways : The compound disrupts pathways that lead to inflammation, specifically targeting cytokine production .

- Induction of Apoptosis : By activating apoptotic pathways, it effectively reduces the viability of cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other flavonoids:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4’,5,7-Trihydroxy-6-methylflavone | Additional hydroxy groups | Enhanced antioxidant and anti-inflammatory |

| 5-Hydroxy-4’,7-dimethoxy-6,8-dimethylflavone | Methoxy and additional methyl groups | Altered chemical properties affecting activity |

| This compound | Hydroxyl at 4' and methyl at 6 | Strong antioxidant, anti-inflammatory, cytotoxic effects |

This table illustrates how variations in structure can lead to significant differences in biological activity among flavonoids.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Studies : A study demonstrated that this flavonoid induced apoptosis in various cancer cell lines, showing promise as a chemotherapeutic agent .

- Anti-inflammatory Research : Another investigation revealed that it significantly inhibited the release of pro-inflammatory markers in vitro, suggesting its utility in managing inflammatory diseases .

- Antioxidant Efficacy : The compound was shown to effectively reduce oxidative stress markers in cellular models, reinforcing its role as an antioxidant .

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-6-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAACYYNCHMHECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.